molecular formula C15H16N2OS B2467912 N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide CAS No. 681155-93-1

N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide

Cat. No. B2467912
CAS RN: 681155-93-1
M. Wt: 272.37
InChI Key: LPJROJQIDYLDCN-UHFFFAOYSA-N
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Description

“N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease .


Synthesis Analysis

The synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” involves a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process was carried out by a team of researchers from various institutions including Jiangnan University, Shenyang Pharmaceutical University, and the Shanghai Institute of Materia Medica .


Molecular Structure Analysis

The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” was analyzed through molecular docking against 3CL pro . The indene moiety of the compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide” were evaluated against SARS-CoV-2 3CL pro . The representative compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Scientific Research Applications

Antiviral Activity Against SARS-CoV-2

The COVID-19 pandemic has highlighted the need for effective antiviral agents. Researchers synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their biochemical activities against the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CL pro) – a crucial enzyme for viral replication . Among these derivatives, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. This finding provides a unique prototype for developing novel inhibitors against the virus .

Drug Design and Synthesis

The compound’s structure offers opportunities for drug design and synthesis. Researchers have explored modifications to enhance its pharmacological properties, aiming to develop potent drugs for various diseases. Investigating its SAR (structure-activity relationships) could lead to novel therapeutic agents .

Anti-Inflammatory Properties

Given the thiazole moiety, N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide might exhibit anti-inflammatory effects. Further studies are warranted to explore its potential in modulating inflammatory pathways and treating inflammatory conditions .

Anticancer Potential

Thiazole derivatives have shown promise as anticancer agents. Researchers could investigate whether this compound exhibits cytotoxic effects against cancer cells. Structural modifications may enhance its selectivity and efficacy .

Antibacterial Activity

Thiazole-based compounds often possess antibacterial properties. Researchers could explore the antibacterial potential of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide against various bacterial strains. Mechanistic studies would provide insights into its mode of action .

Neuroprotective Effects

Considering the compound’s unique structure, it might have neuroprotective properties. Researchers could evaluate its ability to prevent neuronal damage, potentially contributing to the treatment of neurodegenerative disorders .

These applications highlight the versatility of N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide and underscore its potential impact across different scientific domains. Further research and exploration are essential to fully unlock its capabilities. 🌟

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-15(2,3)13(18)17-14-16-12-10-7-5-4-6-9(10)8-11(12)19-14/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJROJQIDYLDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide

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